molecular formula C39H68O5 B3026112 (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester CAS No. 372490-73-8

(9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

Cat. No.: B3026112
CAS No.: 372490-73-8
M. Wt: 617 g/mol
InChI Key: LYPGMYIQHDZFFD-WVZYQCMWSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: Dilinoelaidin can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These reactions typically involve standard organic chemistry reagents and conditions.

      Major Products: The primary products depend on the specific reaction. For example, oxidation may yield hydroperoxides, while reduction could lead to saturated DAGs.

  • Scientific Research Applications

      Chemistry: Dilinoelaidin serves as a model compound for studying DAGs and lipid metabolism.

      Biology: It may play a role in lipid signaling pathways and cellular processes.

      Medicine: Research explores its impact on health, inflammation, and lipid-related diseases.

      Industry: Limited applications, but its unique structure may inspire novel lipid-based materials.

  • Mechanism of Action

      Targets: Dilinoelaidin likely interacts with cellular membranes, affecting lipid bilayers and signaling pathways.

      Pathways: Further studies are needed to elucidate its precise mechanisms.

  • Comparison with Similar Compounds

      Uniqueness: Dilinoelaidin’s uniqueness lies in its specific combination of linoelaidic acid positions.

      Similar Compounds: While information is scarce, related compounds include other DAGs and fatty acids.

    Properties

    IUPAC Name

    [2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LYPGMYIQHDZFFD-WVZYQCMWSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C39H68O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    617.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
    Reactant of Route 3
    Reactant of Route 3
    (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
    Reactant of Route 4
    (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
    Reactant of Route 5
    (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
    Reactant of Route 6
    (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

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